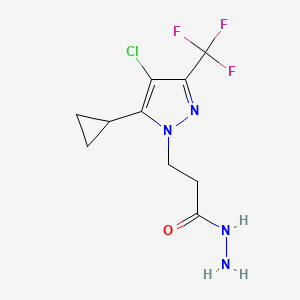
3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide” is a chemical compound with the molecular formula C24H30ClF3N4O2 . It has an average mass of 498.969 Da and a monoisotopic mass of 498.200928 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a pyrazole ring, a trifluoromethyl group, and a propanehydrazide group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 125.4±0.5 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds . Its ACD/LogP is 7.74 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Conformational Studies : The synthesis of pyrazole derivatives, including those similar to the specified compound, involves cyclocondensation processes. For instance, one study detailed the synthesis of a pyrazole derivative via cyclocondensation, demonstrating its molecular and crystal structure through X-ray diffraction. This study provides insights into the conformational aspects of pyrazole rings and their spatial orientation, contributing to the understanding of the structural basis of such compounds (Channar et al., 2019).
Regioselective Synthesis of Pyrazoles : Another research focused on the regioselective synthesis of 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, showcasing a method to access new series of pyrazoles. This underscores the versatility of pyrazole chemistry and its applicability in generating structurally diverse compounds, which is crucial for exploring their potential applications (Bonacorso et al., 2011).
Potential Biological Applications
Antimicrobial and Antitumor Activities : Compounds bearing the pyrazole moiety have been evaluated for their biological activities, including antimicrobial and antitumor effects. A study highlighted the synthesis of pyrazole derivatives with significant inhibitory effects against tumor cell lines, suggesting their potential in cancer therapy (Mohareb et al., 2012).
Molecular Docking and Biological Effects : Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with biological targets. For instance, research on a specific pyrazole derivative revealed its antimicrobial potential by studying its interaction with various proteins through molecular docking, indicating the compound's ability to bind effectively to biological targets and exert antibacterial and antifungal effects (Viji et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N4O/c11-7-8(5-1-2-5)18(4-3-6(19)16-15)17-9(7)10(12,13)14/h5H,1-4,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLMMTQZGCJEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC(=O)NN)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

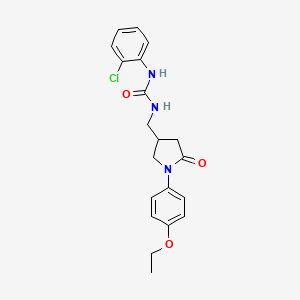
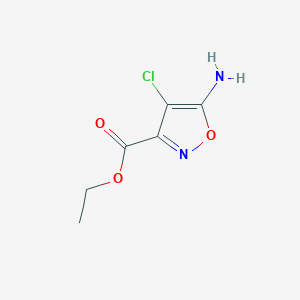

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)
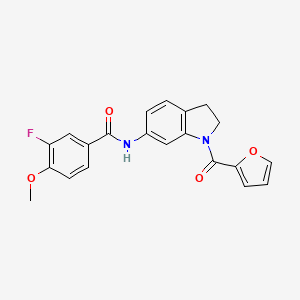

![5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732382.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)
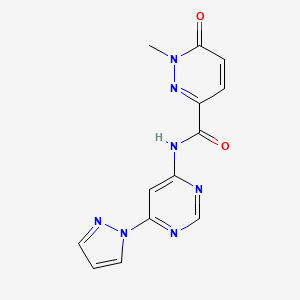

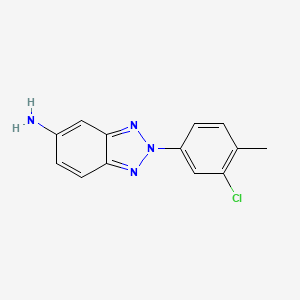

![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)
